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Compound of Interest

Bis[4-(2-phenyl-2-
Compound Name:
propyl)phenyllamine

Cat. No.: B154613

IUPAC Name: 4-(2-phenylpropan-2-yl)-N-[4-(2-phenylpropan-2-yl)phenyl]aniline
CAS Number: 10081-67-1

Molecular Formula: CzoH31N

Executive Summary

This technical guide provides a comprehensive overview of Bis[4-(2-phenyl-2-
propyl)phenyl]amine, a sterically hindered secondary diarylamine. The document details its
chemical and physical properties, a robust experimental protocol for its synthesis via Friedel-
Crafts alkylation, and an analysis of its primary application as a high-efficacy antioxidant. While
the compound is a staple in the polymer and rubber industries for preventing oxidative
degradation, this guide also explores its antioxidant mechanism from a chemical standpoint, a
process of significant interest in mitigating oxidative stress in biological systems. Currently,
there is a lack of published research directly implicating this specific molecule in defined
biological signaling pathways relevant to drug development. This guide is intended for
researchers, scientists, and professionals in drug development and material science who
require detailed technical information on this compound.

Chemical and Physical Properties
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Bis[4-(2-phenyl-2-propyl)phenyl]amine is a white to off-white crystalline powder. Its bulky 2-

phenyl-2-propyl (cumyl) groups contribute to its low volatility and high stability, making it an

effective stabilizer in high-temperature applications.[1]

Table 1: Physical and Chemical Properties of Bis[4-(2-phenyl-2-propyl)phenyl]amine

Property Value Reference(s)
4-(2-phenylpropan-2-yl)-N-[4-

IUPAC Name (2-phenylpropan-2- [2]
yl)phenyl]aniline

CAS Number 10081-67-1 [3]

Molecular Formula CsoH31N [3]

Molecular Weight 405.57 g/mol [4]

Appearance White to gray powder/solid [5]

Melting Point 99.0to 103.0 °C [6]

Boiling Point 535.2 °C at 760 mmHg [5]

Density 1.061 g/cm3 [5]
Practically insoluble in water.

Solubility Soluble in various organic [31[7]
solvents.

Flash Point 292 °C [5]

Purity >98.0% (GC) [6]

Synthesis and Experimental Protocols

The predominant industrial synthesis of Bis[4-(2-phenyl-2-propyl)phenyl]lamine is achieved

through the Friedel-Crafts alkylation of diphenylamine with a-methylstyrene. This electrophilic

aromatic substitution reaction is typically catalyzed by an acid catalyst, such as activated clay.

[8]
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Experimental Protocol: Friedel-Crafts Alkylation

This protocol is based on established methods for the synthesis of 4,4'-bis(a,a-
dimethylbenzyl)diphenylamine.[8]

Materials:

Diphenylamine (1.0 mol)
e a-Methylstyrene (2.5 mol, slight excess)

o Activated Clay (e.g., Montmorillonite KSF), thermally dehydrated (approx. 25g per mol of
diphenylamine)

» Nitrogen gas supply
o Petroleum ether (for recrystallization)

» Reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen
inlet.

Procedure:

Catalyst Activation: The activated clay is heated at 110-120°C for 2 hours prior to use to
remove adsorbed water.

o Reaction Setup: The reactor is charged with diphenylamine (169 g, 1.0 mol) and the pre-
activated clay catalyst (25 g).

 Inert Atmosphere: The reactor is purged with nitrogen to establish an inert atmosphere.

e Heating: The mixture is heated to 120-135°C with continuous stirring until the diphenylamine
is fully molten.

o Addition of Alkylating Agent: a-Methylstyrene (295 g, 2.5 mol) is added slowly to the reaction
mixture via a dropping funnel over a period of 1-2 hours, maintaining the reaction
temperature between 120-145°C.
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e Reaction Monitoring: The reaction is allowed to proceed at 120-145°C for an additional 4-6
hours. Progress can be monitored by techniques such as Gas Chromatography (GC) to
observe the consumption of diphenylamine.

o Catalyst Removal: Upon completion, the reaction mixture is cooled to below 120°C and the
solid catalyst is removed by hot filtration.

 Purification: The crude product (filtrate) is cooled, which may induce crystallization. The
product is then purified by recrystallization from petroleum ether.

« |solation and Drying: The recrystallized solid is collected by filtration, washed with a small
amount of cold petroleum ether, and dried under vacuum to yield the final product. The
expected yield is approximately 82%, with a melting point of around 97-101°C.[8]

Spectroscopic Data

Detailed spectroscopic analysis is essential for the structural elucidation and purity confirmation
of the synthesized compound. While complete assigned spectra are not readily available in
peer-reviewed literature, data is present in various chemical databases.[2][9]

Table 2: Expected Spectroscopic Features for Bis[4-(2-phenyl-2-propyl)phenyl]lamine
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Spectrum Type

Expected Features

1H NMR

Aromatic Protons: Multiple signals in the range
of 3 6.8-7.5 ppm. Protons on the phenyl rings of
the cumyl groups and the diphenylamine core
will exhibit distinct chemical shifts and coupling
patterns (doublets and triplets).Amine Proton
(N-H): A broad singlet, typically in the range of &
5.5-6.0 ppm.Methyl Protons (CHs): A sharp
singlet around & 1.7 ppm, integrating to 12

protons.

13C NMR

Aromatic Carbons: Multiple signals in the  115-
150 ppm region, corresponding to the various
substituted and unsubstituted carbons of the
phenyl rings.Quaternary Carbons (C(CHs)2): A
signal around & 42 ppm.Methyl Carbons (CHs):
A signal in the aliphatic region, typically around

0 31 ppm.

Infrared (IR)

N-H Stretch: A sharp to medium band around
3380-3400 cm~1.Aromatic C-H Stretch: Bands
above 3000 cm~1 Aliphatic C-H Stretch: Bands
just below 3000 cm~1 (e.g., 2960-2850
cm~1).C=C Aromatic Stretch: Multiple sharp
bands in the 1600-1450 cm~1 region.C-N
Stretch: A band in the 1350-1250 cm~1 region.

Biological Activity and Relevance
Primary Application: Antioxidant in Material Science

Bis[4-(2-phenyl-2-propyl)phenyl]amine is a highly effective secondary antioxidant,

particularly valued for its performance at elevated temperatures in a variety of polymers,

including polyolefins, styrenics, and polyamides.[3] Its primary function is to inhibit thermo-

oxidative degradation by scavenging free radicals that are formed during polymer processing

and end-use. The bulky substituents on the diphenylamine core reduce its volatility and

enhance its persistence within the polymer matrix.[3]
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Antioxidant Mechanism: Free Radical Scavenging

The antioxidant activity of this diarylamine stems from the ability of the secondary amine (-NH-)
group to donate its hydrogen atom to a reactive free radical (R¢), such as a peroxy radical
(ROOe), which is a key species in oxidative chain reactions. This process, known as hydrogen
atom transfer (HAT), neutralizes the reactive radical and terminates the degradation cycle. The
resulting diarylaminyl radical is sterically hindered and resonance-stabilized, making it relatively
unreactive and unable to propagate the radical chain.

Relevance to Drug Development and Cell Signaling

Oxidative stress, the imbalance between the production of reactive oxygen species (ROS) and
the ability of a biological system to detoxify these reactive intermediates, is implicated in the
pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular
diseases, and cancer. Antioxidants are therefore a major focus of therapeutic research.

While Bis[4-(2-phenyl-2-propyl)phenyl]lamine itself is not used as a pharmaceutical, its core
diarylamine structure and radical-scavenging mechanism are relevant to the design of novel
antioxidant drugs. However, there is currently no specific, published research detailing the
interaction of Bis[4-(2-phenyl-2-propyl)phenyllamine with known biological signaling
pathways. General studies on some heterocyclic aromatic amines have indicated potential for
in vitro genotoxicity, including the induction of DNA strand breaks and cell transformation, but
these studies do not involve this specific compound or elucidate a precise signaling
mechanism.[7] Therefore, its role in a drug development context remains hypothetical and
would require extensive toxicological and efficacy studies.

Mandatory Visualizations
Synthesis Workflow
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Caption: Friedel-Crafts alkylation synthesis workflow.

Antioxidant Mechanism
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Caption: Free radical scavenging by diarylamine antioxidant.

Oxidative Stress and Antioxidant Intervention
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Caption: Conceptual role of antioxidants in mitigating oxidative stress.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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phenyl-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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